molecular formula C27H23ClN2O6S B11625559 methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11625559
M. Wt: 539.0 g/mol
InChI Key: BZZSHXWNJQJTOO-LSDHQDQOSA-N
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Description

Methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of the thiazole and pyrrole rings, as well as the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrrole Ring: The Paal-Knorr synthesis is a common method for pyrrole ring formation, involving the cyclization of 1,4-dicarbonyl compounds.

    Introduction of Substituents: Various functional groups can be introduced through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or KMnO₄.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH₄ or LiAlH₄.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or CrO₃ in acidic conditions.

    Reduction: NaBH₄ or LiAlH₄ in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorophenyl)acetate: A simpler compound with a similar chlorophenyl group.

    2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole: Contains a similar chlorophenyl group and a heterocyclic ring.

Uniqueness

Methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C27H23ClN2O6S

Molecular Weight

539.0 g/mol

IUPAC Name

methyl 2-[(3E)-2-(3-chlorophenyl)-3-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H23ClN2O6S/c1-5-11-36-18-9-10-19(14(2)12-18)22(31)20-21(16-7-6-8-17(28)13-16)30(25(33)23(20)32)27-29-15(3)24(37-27)26(34)35-4/h5-10,12-13,21,31H,1,11H2,2-4H3/b22-20+

InChI Key

BZZSHXWNJQJTOO-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)Cl)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

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